N-(4-氨基-2-氯苯基)苯甲酰胺

描述

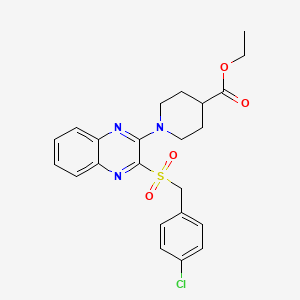

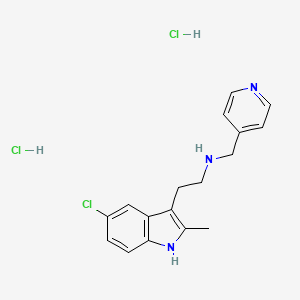

“N-(4-amino-2-chlorophenyl)benzamide” is a chemical compound with the empirical formula C13H12Cl2N2O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-chlorophenyl)benzamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . This indicates that the compound contains a benzamide group attached to a 2-chlorophenyl group via a nitrogen atom .

科学研究应用

抗惊厥活动

-

合成和抗惊厥活性评估: 已合成并评估了 N-(4-氨基-2-氯苯基)苯甲酰胺的衍生物的抗惊厥活性。发现包括 4-氨基-N-(2-乙基苯基)苯甲酰胺和 4-氨基-N-(2,6-二乙基苯基)苯甲酰胺在内的这些化合物在最大电休克癫痫发作试验中优于苯妥英 (Lambert 等人,1995 年)。

-

抗惊厥筛选: 对其他苯甲酰胺衍生物(如 N-(2,6-二异丙基苯基)苯甲酰胺)进行了抗惊厥活性筛选,结果显示其对化学诱导的癫痫发作具有部分保护作用 (Afolabi 等人,2012 年)。

药代动力学研究

- 液相色谱测定: 开发了一种用于药代动力学研究的血清和尿液中 4-氨基-N-(2,6-二甲基苯基)-苯甲酰胺及其代谢物的液相色谱测定方法 (Dockens 等人,1987 年)。

光谱研究

- 振动和电子光谱分析: 已经通过紫外-可见光、傅里叶变换红外光谱和傅里叶变换拉曼光谱测量研究了某些 N-芳基环取代的苯甲酰胺化合物的振动、电子和非线性光学性质 (Rao 等人,2015 年)。

分子结构分析

- 构象分析: 对 N-(2,4-二氯苯基)苯甲酰胺(一种相关化合物)的研究揭示了其分子结构和分子间氢键模式的见解 (Gowda 等人,2008 年)。

抗癌潜力

- 吲达帕胺衍生物的合成: 合成了 N-(4-氨基-2-氯苯基)苯甲酰胺的吲达帕胺衍生物,并在黑色素瘤细胞系中显示出促凋亡活性,表明具有潜在的抗癌特性 (Yılmaz 等人,2015 年)。

抗惊厥活性比较

- 与其他药物的比较: 将 4-氨基-N-(2,6-二甲基苯基)苯甲酰胺的抗惊厥和毒性特性与其他抗癫痫药物进行了比较,表明其在最大电休克癫痫发作模型中具有有效的抗惊厥作用 (Clark Cr,1988 年)。

绿色合成方法

- 高效绿色合成: 开发了一种用于 N-烷基 2-[(2-氧代-2-芳基乙基)氨基]苯甲酰胺衍生物的高效绿色合成方法,展示了一种合成这些化合物的环保方法 (Sabbaghan 和 Hossaini,2012 年)。

未来方向

There is ongoing research into compounds similar to “N-(4-amino-2-chlorophenyl)benzamide”, suggesting potential future directions for this compound . For instance, studies have been conducted on the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, which has shown promising antibacterial activity .

属性

IUPAC Name |

N-(4-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)benzamide | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2822356.png)

![6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine](/img/structure/B2822358.png)

![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)

![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)